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Executive Summary

N-Nitrosoglyphosate sodium, a nitrosamine impurity and degradation product of the widely
used herbicide glyphosate, is a compound of significant toxicological concern. As with many N-
nitroso compounds, it is classified as a probable human carcinogen. This technical guide
provides an in-depth analysis of the available scientific data regarding its potential
carcinogenicity, focusing on genotoxicity data, the challenges in assessing long-term effects
due to data invalidity, and the established mechanisms of nitrosamine-induced carcinogenesis.
This document is intended to serve as a comprehensive resource for researchers and
professionals in toxicology and drug development, offering detailed experimental protocols and
visual representations of key biological and procedural pathways.

Introduction

N-Nitrosoglyphosate (NNG) can be present as an impurity in technical-grade glyphosate and
can also be formed from the reaction of glyphosate with nitrites in the environment.[1][2]
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and
Agriculture Organization (FAO) have established a maximum permissible limit for N-
nitrosoglyphosate in technical glyphosate, typically not to exceed 1 part per million (ppm).[1]
This limit underscores the concern regarding its potential health effects, primarily stemming
from the well-documented carcinogenic properties of the N-nitrosamine class of compounds.
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The primary mechanism of carcinogenicity for N-nitrosamines involves metabolic activation to
reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation
of cancer if not repaired. This guide will delve into the specifics of these pathways and the
experimental evidence for the genotoxicity of N-Nitrosoglyphosate.

Quantitative Toxicological Data

A comprehensive review of the available literature reveals a significant gap in reliable long-term
in vivo carcinogenicity data for N-Nitrosoglyphosate sodium. A key study, a two-year chronic
oral toxicity study in albino rats (Burnett et al., 1979), was conducted on the sodium salt of N-
nitrosoglyphosate (designated CP-76100). However, this study, performed by Industrial Bio-
Test Laboratories (IBT), was later deemed "Core-Invalid” by the EPA due to significant flaws,
including excessive mortality in the control group.[3] Furthermore, the laboratory, IBT, was
subsequently implicated in widespread scientific misconduct and fraud, leading to the
conviction of several of its employees.[4][5][6][7] This history fundamentally compromises the
reliability of the study's findings.

While the dose levels from this study are documented (see Table 1), the associated tumor
incidence data is not presented here due to the study's invalidity. The focus of quantitative
analysis, therefore, shifts to the more robustly documented genotoxic potential.

Table 1: Dose Levels from the Invalidated 1979 Chronic Oral Toxicity Study in Rats

. . Dose Levels .
Species/Strain  Sex Study Duration Reference
(mglkgl/day)

Sprague-Dawley Burnett et al.,
Male 0, 3,10, 30 24 Months

Rat 1979

Sprague-Dawley Burnett et al.,
Female 0, 3,10, 30 24 Months

Rat 1979

Note: This study was classified as invalid by the EPA and was conducted by a laboratory with a
history of scientific fraud. The data from this study is not considered reliable for risk
assessment.
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In contrast to the long-term carcinogenicity data, in vitro studies provide evidence of genotoxic
effects.

Table 2: Summary of In Vitro Genotoxicity Data for Glyphosate and its Formulations

Test Compound Concentrati

Assay Results Reference
System Tested on
Statistically
Human o
) ) significant
Micronucleus  Peripheral ) ] --INVALID-
) Glyphosate 100 pM increase in
Test White Blood ) LINK--
micronucleus
Cells
frequency
Human
) ) Glyphosate- o
Micronucleus  Peripheral Significant --INVALID-
] Based >1,000 uM
Test White Blood o cell death LINK--
Herbicides
Cells

Note: While these studies were not on isolated N-Nitrosoglyphosate sodium, they indicate
the potential for genotoxic effects from glyphosate-related compounds.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of a
compound's carcinogenic potential. Below are methodologies for key genotoxicity assays
relevant to the evaluation of N-Nitrosoglyphosate sodium.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It
utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning
they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.
The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's
function and allowing the bacteria to grow on a histidine-free medium.

o Test Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of
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mutations (frameshift and base-pair substitutions).

e Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction), typically derived from the livers of rats pre-treated with an
enzyme inducer like Aroclor 1254 or a combination of phenobarbital and [3-naphthoflavone.
This is crucial for detecting mutagens that require metabolic activation, as is the case for
most nitrosamines.

e Procedure (Plate Incorporation Method):

o

The test compound, dissolved in a suitable solvent (e.g., DMSQO), is added to molten top
agar containing a trace amount of histidine and biotin.

o

The bacterial tester strain is added to the top agar mixture.

[¢]

If metabolic activation is required, the S9 mix is also added to the top agar.

[¢]

The mixture is poured onto a minimal glucose agar plate.

[e]

The plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies on the test plates is counted and compared
to the number on the solvent control plates. A dose-related increase in the number of
revertant colonies, typically a doubling or more over the background, is considered a positive
result.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo. It is
based on the observation that developing erythroblasts in the bone marrow that have
undergone chromosomal damage may form micronuclei (small, membrane-bound DNA
fragments) that are left behind in the cytoplasm after the main nucleus is expelled during
maturation into a polychromatic erythrocyte (PCE).

o Test Species: Typically, mice or rats are used.

o Administration: The test substance is administered to the animals, usually via the oral or
intraperitoneal route, once or twice.
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e Dose Selection: A preliminary range-finding study is often conducted to determine the
maximum tolerated dose (MTD). The main study typically uses the MTD and at least two
lower dose levels.

o Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time
points after the last administration (e.g., 24 and 48 hours).

o Slide Preparation and Analysis:

[e]

Bone marrow cells are flushed from the bones, and a cell suspension is prepared.

o

The cells are centrifuged, and smears are made on microscope slides.

[¢]

The slides are stained with a dye that differentiates between PCEs (younger, anucleated
red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

[¢]

At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of
PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.

o Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to
that in the vehicle control group. A statistically significant, dose-dependent increase in the
frequency of micronucleated PCEs indicates a positive result.

Visualizations: Pathways and Workflows
Postulated Metabolic Activation and Genotoxic Action of
N-Nitrosoglyphosate
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Caption: Postulated metabolic activation pathway of N-Nitrosoglyphosate.

Experimental Workflow for the In Vivo Micronucleus
Assay
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Caption: Workflow for the in vivo micronucleus assay.
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Caption: Weight of evidence approach for carcinogenicity assessment.

Conclusion

The potential carcinogenicity of N-Nitrosoglyphosate sodium is a topic that warrants careful
consideration due to its classification as a nitrosamine. The primary concern stems from its
genotoxic potential, which is supported by the known mechanisms of action for this class of
compounds. While direct, reliable long-term in vivo carcinogenicity data for N-
Nitrosoglyphosate sodium is currently lacking due to the invalidity of historical studies, the
available in vitro data on related compounds and the strong evidence for the carcinogenicity of
other N-nitrosamines suggest a potential hazard.

For drug development professionals, the presence of any nitrosamine impurity, including N-
Nitrosoglyphosate sodium, in active pharmaceutical ingredients or excipients is a critical
safety concern that requires rigorous risk assessment and control. Future research should

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b11931006?utm_src=pdf-body-img
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

focus on conducting a valid, modern long-term rodent bioassay to definitively characterize the
in vivo carcinogenic potential of N-Nitrosoglyphosate sodium. Until such data is available, a
precautionary approach based on its genotoxic potential and classification as a probable
human carcinogen is scientifically justified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b11931006?utm_src=pdf-body
https://www.benchchem.com/product/b11931006?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/N-Nitrosoglyphosate
https://www.medchemexpress.com/n-nitrosoglyphosate-sodium.html
https://www.centerforfoodsafety.org/files/epa-6_25_85_41055.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10186829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10186829/
https://econ.columbia.edu/wp-content/uploads/sites/29/2023/03/ajph.2023.Ashamed.pdf
https://downloads.regulations.gov/EPA-HQ-OPP-2022-0649-0038/attachment_1.pdf
https://en.wikipedia.org/wiki/Industrial_Bio-Test_Laboratories
https://www.benchchem.com/product/b11931006#potential-carcinogenicity-of-n-nitrosoglyphosate-sodium
https://www.benchchem.com/product/b11931006#potential-carcinogenicity-of-n-nitrosoglyphosate-sodium
https://www.benchchem.com/product/b11931006#potential-carcinogenicity-of-n-nitrosoglyphosate-sodium
https://www.benchchem.com/product/b11931006#potential-carcinogenicity-of-n-nitrosoglyphosate-sodium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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